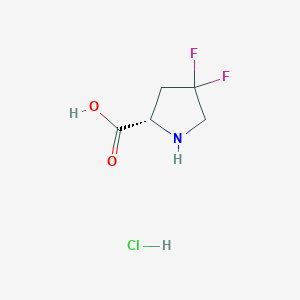

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

描述

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1588480-37-8) is a fluorinated proline derivative characterized by its chiral (S)-configuration and the presence of two fluorine atoms at the 4,4-positions of the pyrrolidine ring. Its molecular formula is C₅H₈ClF₂NO₂, with a molecular weight of 187.57 g/mol . The compound is widely used in medicinal chemistry as a building block for peptide-based drug candidates, leveraging its conformational rigidity and metabolic stability imparted by fluorine substitution. It is typically stored in a cool, dry, and well-ventilated environment to maintain stability .

属性

IUPAC Name |

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXWQRKPNNHMU-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of Protected Difluoropyrrolidine Esters

One of the principal methods involves hydrolysis of protected difluoropyrrolidine esters such as (S)-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate. The process typically includes:

- Dissolving the ester precursor in a solvent mixture (e.g., methanol and tetrahydrofuran).

- Adding aqueous sodium hydroxide to effect hydrolysis at room temperature.

- Removal of organic solvents followed by acidification with hydrochloric acid to precipitate the free acid.

- Extraction with dichloromethane, washing with brine, drying, filtration, and solvent removal yields the hydrochloride salt as a white solid.

This method achieves very high yields, reported up to 99%, and produces a product characterized by LRMS and NMR spectroscopy confirming the structure and purity.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | NaOH (2M), MeOH/THF, room temp, 1 h | 99 | High yield, mild conditions |

| Acidification & Extraction | HCl (2M), DCM extraction, brine wash | Precipitates product, easy purification |

LiOH-Mediated Hydrolysis in Tetrahydrofuran

Another reported approach uses lithium hydroxide in tetrahydrofuran at low temperatures (0–20 °C) under inert atmosphere:

- The ester compound is dissolved in THF.

- LiOH aqueous solution is added at 0 °C.

- Stirring at room temperature for 2 hours.

- The reaction mixture is acidified to pH 5 and then to pH 2 with diluted hydrochloric acid.

- Extraction with ethyl acetate and drying yields the hydrochloride salt in 94% yield.

This method is notable for its controlled temperature and inert atmosphere, ensuring stereochemical integrity and high purity.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | LiOH aqueous, THF, 0–20 °C, 2 h | 94 | Controlled temperature, inert atmosphere |

| Acidification & Extraction | Diluted HCl (pH 5 then pH 2), EtOAc extraction | Efficient isolation of product |

Peptide Coupling and Intermediate Synthesis

In some synthetic routes, (S)-4,4-difluoropyrrolidine-2-carboxylic acid derivatives are prepared as intermediates in peptide or amide bond formation:

- Coupling reagents such as HOBt (1-Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in DMF solvent.

- The reaction is typically carried out at room temperature for 15 hours with DIPEA as a base.

- Work-up involves quenching with water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

- Yields for these intermediates are around 60-65%.

This method is useful for preparing functionalized derivatives of the compound for further medicinal chemistry applications.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | HOBt, EDCI, DIPEA, DMF, rt, 15 h | 62-65 | Mild conditions, good yields |

| Purification | Silica gel chromatography (DCM/MeOH 90:10) | Standard purification technique |

化学反应分析

Types of Reactions

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Chemical Properties and Structure

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is characterized by a pyrrolidine ring with two fluorine atoms and a carboxylic acid group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of other fluorinated compounds due to its unique structural features .

- Reagent in Chemical Reactions : Researchers employ this compound in various chemical reactions, including nucleophilic substitutions and couplings that require fluorinated intermediates.

-

Biology

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, such as the immunoproteasome LMP2, with an IC50 value of 65.6 nM. This inhibition is critical for modulating pathways involved in diseases like cancer.

- Protein Interactions : The compound interacts with proteins through non-covalent interactions (e.g., hydrogen bonding), which can alter protein function and influence cellular signaling pathways.

-

Medicine

- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent. For instance, it has shown promise as a selective antagonist for NK(1) receptors, which are implicated in pain and anxiety disorders.

- Radiopharmaceutical Development : The compound has been incorporated into theranostic ligands for targeting fibroblast activation protein (FAP) in cancer treatments, demonstrating improved pharmacokinetic profiles compared to earlier compounds like FAPI-02 .

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Study 1 | Inhibition of LMP2 proteasome activity | 65.6 nM |

| Study 2 | Modulation of NK(1) receptor antagonism | Potent |

| Study 3 | Interaction with adenosine receptors | Significant |

- Inhibition of LMP2 Proteasome Activity : A study reported that this compound effectively inhibits LMP2, suggesting its potential use in treating proteasome dysfunction-related diseases.

- NK(1) Receptor Antagonism : Another investigation highlighted its ability to act as a selective antagonist for NK(1) receptors, supporting further development as a therapeutic agent for anxiety and pain management.

Table 2: Pharmacokinetic Profiles

| Compound | Half-Life (h) | Tumor Uptake (SUV) |

|---|---|---|

| FAPI-02 | 1.7 | 0.88 |

| FAPI-04 | 3.0 | 1.2 |

作用机制

The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of fluorinated pyrrolidine carboxylic acids. Below is a comparative analysis with structurally related derivatives:

Key Comparisons

Substituent Effects :

- The 3,3-dimethyl analogue (CAS: 1408076-44-7) exhibits increased steric bulk, which may reduce enzymatic degradation but could limit conformational flexibility in target binding .

- Boc-protected derivatives (e.g., CAS: 203866-15-3) are preferred in solid-phase peptide synthesis to prevent unwanted side reactions during coupling .

Salt Forms: The hydrobromide salt (CAS: 72180-29-1) has a higher molecular weight (232.02 vs. The trifluoroacetate salt (CAS: 1373255-09-4) introduces additional fluorine atoms, which may influence lipophilicity and bioavailability .

Synthesis Routes :

- The parent compound (CAS: 1588480-37-8) is synthesized via deprotection of N-Boc-4,4-difluoro-L-proline (yield: ~98%) .

- In contrast, the Boc-protected derivative (CAS: 203866-15-3) is synthesized via hydrolysis of its methyl ester using potassium hydroxide .

Research Findings

- Stability : The hydrochloride form demonstrates superior acid stability compared to unprotected analogues, as inferred from studies on related compounds like nicardipine hydrochloride .

- Biological Activity : Fluorinated proline derivatives are critical in designing inhibitors for enzymes such as prolyl hydroxylases, with the (S)-configuration being essential for target selectivity .

生物活性

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its difluorinated pyrrolidine structure, which contributes to its unique biochemical interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in modulating various biochemical pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders.

- Protein Interactions : It interacts with proteins through non-covalent interactions such as hydrogen bonding and π-stacking, which can alter protein function and influence cellular signaling pathways.

- Receptor Modulation : The compound may affect receptor activity, particularly in the context of G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

In Vitro Studies

Research has demonstrated that this compound exhibits potent biological activity in various in vitro assays:

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Study 1 | Inhibition of LMP2 proteasome activity | 65.6 nM |

| Study 2 | Modulation of NK(1) receptor antagonism | Potent |

| Study 3 | Interaction with adenosine receptors | Significant |

- Inhibition of LMP2 Proteasome Activity : A study reported that the compound inhibited the immunoproteasome LMP2 with an IC50 value comparable to other known inhibitors, indicating its potential use in treating diseases associated with proteasome dysfunction .

- NK(1) Receptor Antagonism : Another investigation highlighted the compound's ability to act as a selective antagonist for NK(1) receptors, which are implicated in pain and anxiety disorders. It showed promising pharmacokinetic properties that support further development as a therapeutic agent .

- Adenosine Receptor Interaction : Research also indicated that this compound could modulate adenosine receptor activity, potentially enhancing immune responses against tumors by blocking immunosuppressive pathways .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study 1 : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor growth compared to control groups. This effect was attributed to enhanced immune cell activation and reduced tumor-induced immunosuppression.

- Case Study 2 : Clinical trials assessing the efficacy of this compound as an adjunct therapy for chronic pain showed improved patient outcomes and reduced reliance on opioids.

常见问题

Q. What are the recommended synthetic routes for (S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride?

The synthesis typically involves fluorination of pyrrolidine precursors followed by carboxylation and chiral resolution. A common approach starts with (S)-proline derivatives, where the 4,4-difluoro motif is introduced via halogen exchange (e.g., DAST fluorination) or electrophilic fluorination. Boc-protected intermediates (e.g., (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid) are often used to preserve stereochemistry during synthesis . After deprotection with HCl, the hydrochloride salt is isolated via recrystallization. Key steps require rigorous anhydrous conditions and monitoring by NMR to confirm fluorination efficiency .

Q. How should researchers characterize enantiomeric purity and structural integrity?

Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® IA/IB columns) with polarimetric detection or circular dichroism (CD) spectroscopy. Structural confirmation relies on // NMR to verify diastereotopic proton splitting and fluorine coupling constants. X-ray crystallography of intermediates (e.g., Boc-protected derivatives) provides definitive stereochemical assignment . Mass spectrometry (HRMS/ESI) confirms molecular weight and detects impurities like over-fluorinated byproducts .

Q. What storage conditions optimize long-term stability?

While the compound is stable at room temperature under inert atmospheres, prolonged exposure to moisture or light may degrade the hydrochloride salt. Storage in desiccators with silica gel is recommended. Stability studies under accelerated conditions (40°C/75% RH) using HPLC-MS can identify decomposition pathways, such as defluorination or racemization .

Advanced Research Questions

Q. How does incorporation into peptide backbones influence conformational dynamics?

The 4,4-difluoro motif restricts pyrrolidine ring puckering, altering peptide backbone dihedral angles (). In solid-phase peptide synthesis (SPPS), the Fmoc-protected derivative (CAS 203866-21-1) is used to introduce rigidity, as evidenced by reduced amide bond flexibility in model peptides. Conformational analysis via - NOESY and molecular dynamics simulations reveals enhanced α-helix stabilization in fluorinated peptides .

Q. What computational strategies model stereoelectronic effects of the difluoro substituent?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the gauche effect of C-F bonds, influencing ring puckering and dipole moments. Comparative studies with non-fluorinated analogs highlight electron-withdrawing effects on pKa (carboxylic acid group) and hydrogen-bonding capacity. Molecular docking studies assess interactions with biological targets, such as prolyl hydroxylases .

Q. How can discrepancies in Boc-protected precursor yields be resolved?

Contradictions in reported yields (e.g., 60–85%) arise from variations in fluorination catalysts (e.g., Selectfluor vs. DAST) and purification methods. Optimizing reaction temperature (−20°C to 0°C) minimizes side reactions like ring-opening. Chromatographic purification using reverse-phase C18 columns improves recovery of Boc intermediates. Reproducibility requires strict control of substrate-to-fluorinating agent ratios (1:1.2–1.5) .

Q. What analytical techniques detect pH-dependent decomposition products?

Forced degradation studies at pH 2–12 (HCl/NaOH) followed by HPLC-MS/MS identify major degradation products, such as (S)-4-fluoropyrrolidine-2-carboxylic acid (via HF elimination) and racemized isomers. NMR quantifies defluorination rates, while chiral HPLC tracks racemization under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。